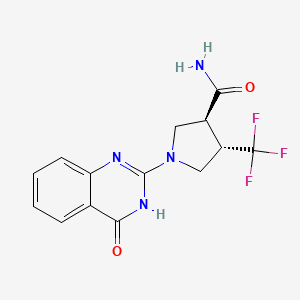![molecular formula C17H19N3O B7356751 1-[4-(4-Pyridinylamino)benzoyl]piperidine](/img/structure/B7356751.png)
1-[4-(4-Pyridinylamino)benzoyl]piperidine
Descripción general
Descripción
1-[4-(4-Pyridinylamino)benzoyl]piperidine, also known as P4Bp, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-[4-(4-Pyridinylamino)benzoyl]piperidine is not fully understood, but it has been suggested that it may act as an inhibitor of certain enzymes and signaling pathways involved in cancer cell growth, inflammation, and viral replication. This compound has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, and to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
Studies have shown that this compound has biochemical and physiological effects on various cell types and tissues. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the proliferation and migration of cancer cells. This compound has also been shown to reduce the production of inflammatory mediators in immune cells and to inhibit viral replication in infected cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(4-Pyridinylamino)benzoyl]piperidine has several advantages for use in lab experiments. It is a small molecule compound that can easily penetrate cell membranes and reach intracellular targets. It has high purity and stability, which allows for accurate and reproducible results. However, this compound also has limitations, such as its low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 1-[4-(4-Pyridinylamino)benzoyl]piperidine. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential therapeutic applications in animal models and clinical trials. Additionally, this compound can be modified to improve its solubility and bioavailability, which may enhance its effectiveness as a therapeutic agent.
In conclusion, this compound is a small molecule compound that has shown promise in scientific research for its potential therapeutic applications. Its synthesis method has been optimized to produce high yields of this compound with high purity. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, and its mechanism of action is not fully understood. This compound has advantages and limitations for use in lab experiments, and there are several future directions for its study.
Aplicaciones Científicas De Investigación
1-[4-(4-Pyridinylamino)benzoyl]piperidine has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been studied in vitro and in vivo for its ability to inhibit the growth of cancer cells, suppress inflammation, and prevent viral infections.
Propiedades
IUPAC Name |
piperidin-1-yl-[4-(pyridin-4-ylamino)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-17(20-12-2-1-3-13-20)14-4-6-15(7-5-14)19-16-8-10-18-11-9-16/h4-11H,1-3,12-13H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGQUOATLIYWPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]pentanoic acid](/img/structure/B7356672.png)
![2-[4-(2,5-difluorophenyl)piperazin-1-yl]-3H-quinazolin-4-one](/img/structure/B7356683.png)
![2-[3-(quinolin-6-ylmethylsulfanyl)-1H-1,2,4-triazol-5-yl]phenol](/img/structure/B7356685.png)
![4-cyclopropyl-2-[(1-methylimidazol-2-yl)methylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B7356691.png)
![2-[(3aR,7aS)-1-(2-methoxyethyl)-2-oxo-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-5-yl]-3H-quinazolin-4-one](/img/structure/B7356693.png)
![2-[(3S,4R)-3-(hydroxymethyl)-4-(1-propan-2-ylpyrazol-4-yl)pyrrolidin-1-yl]-3H-quinazolin-4-one](/img/structure/B7356700.png)

![8-[4-(2-thiophen-2-ylethyl)piperazin-1-yl]-3H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7356726.png)
![6-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7356733.png)
![3-[2-[(E)-2-(3-fluoro-4-methoxyphenyl)ethenyl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]propanoic acid](/img/structure/B7356741.png)
![3-[2-[(E)-2-(2-tert-butyl-1,3-thiazol-5-yl)ethenyl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]propanoic acid](/img/structure/B7356749.png)
![1-[2-[ethyl-[(4-oxo-3H-quinazolin-2-yl)methyl]amino]-2-oxoethyl]cyclobutane-1-carboxylic acid](/img/structure/B7356759.png)
![(1S,3R)-3-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]cyclopentane-1-carboxylic acid](/img/structure/B7356760.png)
![5-methyl-2-[2-(2-methylmorpholin-4-yl)ethylsulfanyl]-4-phenyl-1H-pyrimidin-6-one](/img/structure/B7356767.png)